2-Anilino-6-chlorobenzoic acid
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Overview
Description
Benzoic acid,2-chloro-6-(phenylamino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a phenylamino group at the sixth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,2-chloro-6-(phenylamino)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoic acid with aniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Benzoic acid,2-chloro-6-(phenylamino)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,2-chloro-6-(phenylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylamino group can be oxidized to form corresponding nitro or azo compounds.
Reduction Reactions: The compound can undergo reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids with different functional groups.
Oxidation Reactions: Formation of nitrobenzoic acids or azo compounds.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Benzoic acid,2-chloro-6-(phenylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid,2-chloro-6-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Similar structure but lacks the phenylamino group.
N-Phenylanthranilic acid: Contains a phenylamino group but lacks the chloro group.
4-Chlorobenzoic acid: Similar structure with the chloro group at a different position.
Uniqueness
Benzoic acid,2-chloro-6-(phenylamino)- is unique due to the presence of both the chloro and phenylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6321-49-9 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-anilino-6-chlorobenzoic acid |
InChI |
InChI=1S/C13H10ClNO2/c14-10-7-4-8-11(12(10)13(16)17)15-9-5-2-1-3-6-9/h1-8,15H,(H,16,17) |
InChI Key |
MEDRWZCKMUMLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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